

A Technical Guide to the Solubility of 2-Methoxy-6-methyl-3-nitropyridine

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Compound of Interest

Compound Name: 2-Methoxy-6-methyl-3-nitropyridine

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Introduction: Understanding the Molecule

2-Methoxy-6-methyl-3-nitropyridine is a substituted pyridine derivative characterized by a central pyridine ring functionalized with a methoxy group at the 2-position, a nitro group at the 3-position, and a methyl group at the 6-position. As a functionalized heterocycle, it serves primarily as a key intermediate and building block in organic synthesis, particularly within the domain of pharmaceutical and agrochemical research.^{[1][2][3]} The precise arrangement of its electron-donating (methoxy, methyl) and electron-withdrawing (nitro, pyridine nitrogen) groups dictates its reactivity and, critically, its physical properties, including solubility.

A thorough understanding of the solubility profile of **2-Methoxy-6-methyl-3-nitropyridine** is paramount for researchers. It directly influences critical process parameters such as reaction solvent selection, purification strategies (e.g., crystallization and chromatography), formulation development, and the design of subsequent synthetic steps. This guide provides a detailed analysis of its predicted solubility, a robust experimental protocol for its quantitative determination, and essential safety considerations.

Physicochemical Properties

A molecule's solubility is intrinsically linked to its fundamental physicochemical characteristics. The properties for **2-Methoxy-6-methyl-3-nitropyridine** are summarized below.

Property	Value	Source
IUPAC Name	2-Methoxy-6-methyl-3-nitropyridine	[4]
Synonyms	6-Methoxy-5-nitropicoline, 2-Methoxy-3-nitro-6-picoline	[5][6][7]
CAS Number	112163-03-8	[6]
Molecular Formula	C ₇ H ₈ N ₂ O ₃	[4]
Molecular Weight	168.15 g/mol	[4][8]
Appearance	Yellow crystalline powder (predicted based on related compounds)	[9][10]
XLogP3 (Predicted)	1.4	[4]

Note: XLogP3 is a computed octanol/water partition coefficient, which suggests a moderate degree of lipophilicity.

Solubility Profile: A Predictive Analysis

While specific quantitative solubility data for **2-Methoxy-6-methyl-3-nitropyridine** is not extensively published, a reliable qualitative assessment can be derived from its molecular structure based on the fundamental principle of "like dissolves like".[11]

The molecule possesses a combination of polar and non-polar features:

- **Polar Features:** The nitro group (highly polar), the pyridine nitrogen, and the ether linkage of the methoxy group contribute to polarity and can act as hydrogen bond acceptors.
- **Non-Polar Features:** The aromatic pyridine ring and the methyl group introduce non-polar, hydrophobic character.

This duality suggests that the compound will exhibit a range of solubilities across different solvent classes. Related nitropyridine compounds are often described as having low or negligible solubility in water.[9][12][13]

Solvent Class	Representative Solvents	Predicted Solubility	Rationale
Non-Polar Aprotic	Hexane, Toluene	Low to Moderate	Solubility in hexane is expected to be very low. The aromatic ring may afford moderate solubility in toluene through π - π stacking interactions.
Polar Aprotic	Acetone, Acetonitrile (ACN), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc)	Moderate to High	The molecule's polar groups can engage in dipole-dipole interactions with these solvents, leading to good solvation.
Polar Protic	Water, Methanol, Ethanol	Low (Water), High (Alcohols)	Solubility in water is predicted to be poor due to the dominant hydrophobic character of the substituted ring. It is expected to be readily soluble in alcohols like methanol and ethanol, which can engage in hydrogen bonding with the molecule's heteroatoms.
Highly Polar Aprotic	Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)	High	These solvents are excellent at solvating a wide range of organic molecules, including those with moderate polarity and crystalline structures.

Experimental Protocol: Thermodynamic Solubility Determination

For drug development and process chemistry, a precise and reproducible solubility value is required. The Shake-Flask Method is the gold-standard technique for determining thermodynamic equilibrium solubility and is highly recommended.^{[14][15]} This method ensures that the solution has reached its maximum saturation point under controlled conditions, providing a true measure of solubility.^[14]

Causality and Self-Validation in the Shake-Flask Method

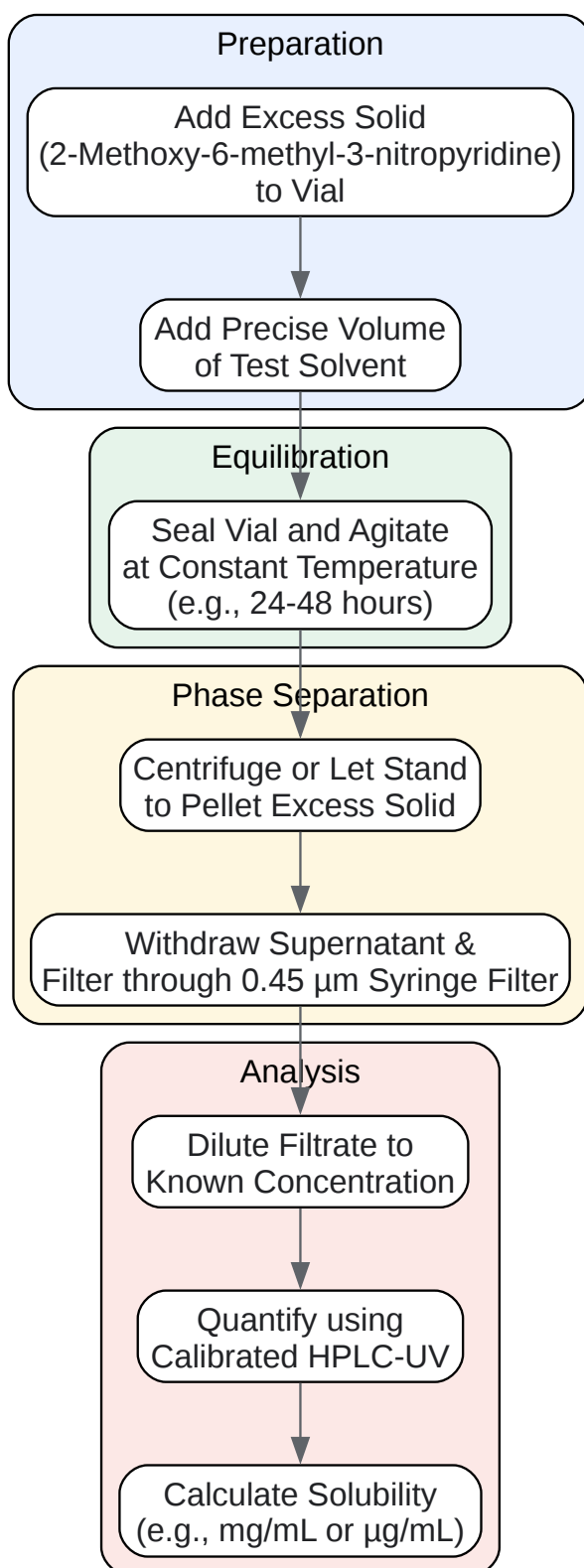
The trustworthiness of this protocol is rooted in its core principles. By adding a clear excess of the solid, we create a system that is guaranteed to reach saturation.^[14] The extended equilibration period at a constant temperature is not arbitrary; it is the necessary time for the dissolution and crystallization rates to become equal, defining thermodynamic equilibrium.^[16] The final quantification of the supernatant provides a direct measurement of the compound's concentration at this equilibrium point.

Step-by-Step Methodology

- **Preparation of Stock:** Prepare a set of calibration standards of **2-Methoxy-6-methyl-3-nitropyridine** in a suitable solvent (e.g., acetonitrile) for HPLC analysis.
- **Sample Preparation:** To a series of glass vials, add a pre-weighed excess amount of **2-Methoxy-6-methyl-3-nitropyridine** (e.g., 5-10 mg). The exact amount is not critical, as long as undissolved solid remains at the end of the experiment.
- **Solvent Addition:** Add a precise volume (e.g., 1.0 mL) of the desired test solvent to each vial.
- **Equilibration:** Seal the vials securely and place them in an orbital shaker or rotator within a temperature-controlled incubator (e.g., 25 °C). Agitate the vials for a minimum of 24 hours to ensure equilibrium is reached.^[16] For crystalline compounds, 48-72 hours may be necessary.
- **Phase Separation:** After equilibration, remove the vials and allow them to stand undisturbed at the same temperature for 1-2 hours to allow the excess solid to sediment. For optimal results, centrifuge the vials to pellet all undissolved material.

- **Sampling and Dilution:** Carefully withdraw a small aliquot of the clear supernatant, taking care not to disturb the solid pellet. Immediately filter the aliquot through a 0.45 μm syringe filter (e.g., PTFE or PVDF) into a clean vial. Dilute the filtrate with a suitable mobile phase to a concentration that falls within the range of the HPLC calibration curve.
- **Quantification:** Analyze the diluted samples via a validated HPLC-UV method. The concentration of pyridine derivatives is commonly determined using this technique.^{[17][18]}
^[19] Calculate the original concentration in the saturated solution by accounting for the dilution factor.

Diagram of the Shake-Flask Experimental Workflow



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Caption: Workflow for thermodynamic solubility determination via the Shake-Flask method.

Safety and Handling

While a specific Safety Data Sheet (SDS) for **2-Methoxy-6-methyl-3-nitropyridine** is not widely available, data from closely related nitropyridine and substituted pyridine compounds should be used to inform handling procedures.

- **Potential Hazards:** Based on analogous structures, this compound should be handled as if it is harmful if swallowed, causes skin irritation, and causes serious eye irritation.[\[20\]](#)[\[21\]](#)[\[22\]](#) It may also cause respiratory tract irritation.[\[21\]](#)
- **Personal Protective Equipment (PPE):** Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a laboratory coat.[\[22\]](#)
- **Handling:** Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[\[23\]](#)[\[24\]](#) Avoid contact with skin and eyes. Wash hands thoroughly after handling.
- **Storage:** Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Researchers must consult a comprehensive, up-to-date SDS for this specific compound if one becomes available and perform their own risk assessment before use.

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